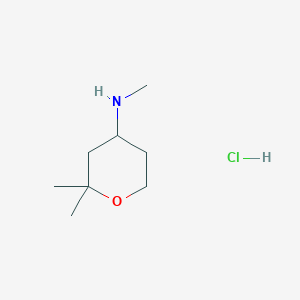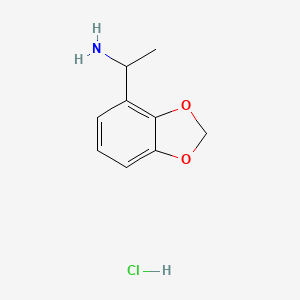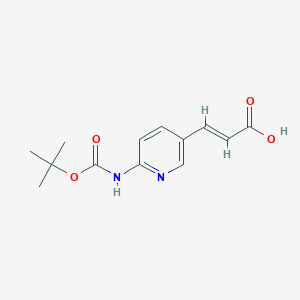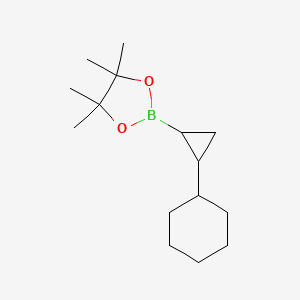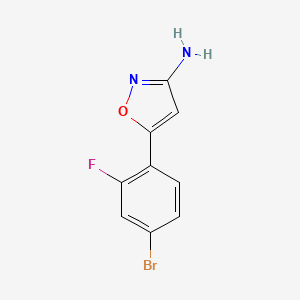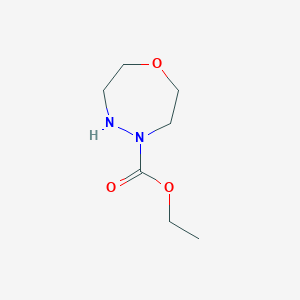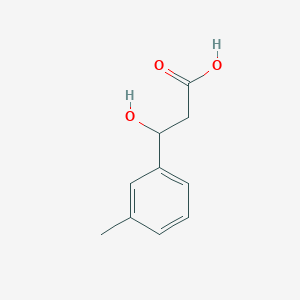
2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Analyse Chemischer Reaktionen
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups attached to the ring .
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: It finds applications in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with nucleic acids or other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride include:
Pyrrolidine-2-one: Known for its biological activities such as antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds also exhibit significant bioactivity and are used in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse biological activities.
The uniqueness of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride lies in the combination of the pyrrolidine and oxadiazole rings, which may provide a distinct set of biological activities and chemical properties .
Eigenschaften
Molekularformel |
C6H10ClN3O |
|---|---|
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |
InChI-Schlüssel |
OJNYDBYCSZIMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=NN=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


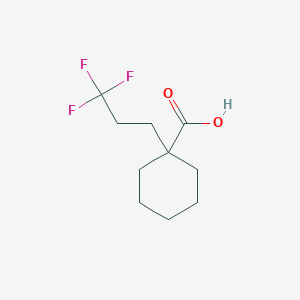
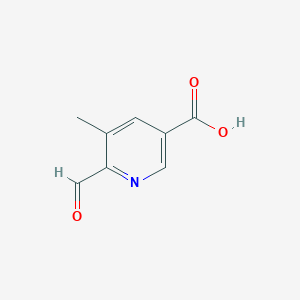
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
